methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 134224-62-7
VCID: VC6397140
InChI: InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3
SMILES: COC(=O)C1(CC=CCO1)C(F)(F)F
Molecular Formula: C8H9F3O3
Molecular Weight: 210.152

methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate

CAS No.: 134224-62-7

Cat. No.: VC6397140

Molecular Formula: C8H9F3O3

Molecular Weight: 210.152

* For research use only. Not for human or veterinary use.

methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate - 134224-62-7

Specification

CAS No. 134224-62-7
Molecular Formula C8H9F3O3
Molecular Weight 210.152
IUPAC Name methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate
Standard InChI InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3
Standard InChI Key PWRVOHRDESZIIS-UHFFFAOYSA-N
SMILES COC(=O)C1(CC=CCO1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate belongs to the class of 3,6-dihydro-2H-pyran derivatives. Its molecular formula is C₈H₉F₃O₃, with a molecular weight of 210.152 g/mol. The structure features a six-membered dihydropyran ring with a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester (-COOCH₃) substituent at the same carbon (Figure 1).

Structural Features

The dihydropyran ring adopts a half-chair conformation, with the trifluoromethyl and ester groups in axial positions. This configuration introduces steric strain, influencing reactivity . The trifluoromethyl group enhances electronegativity and metabolic stability, while the ester moiety provides a handle for further derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉F₃O₃
Molecular Weight210.152 g/mol
IUPAC NameMethyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate
SMILESCOC(=O)C1(CC=CCO1)C(F)(F)F
InChI KeyPWRVOHRDESZIIS-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via trifluoromethylation of pyran precursors. A typical protocol involves:

  • Reacting 3,6-dihydro-2H-pyran-2-carboxylate with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions.

  • Purification via column chromatography or recrystallization to achieve >95% purity.

Industrial Methods

Continuous flow reactors are employed for large-scale production to enhance yield and safety. For example, a microreactor system with residence times <10 minutes achieves 85% conversion by optimizing temperature (80–100°C) and stoichiometric ratios.

Reaction Mechanism

The trifluoromethylation proceeds via a radical pathway, initiated by K₂CO₃-mediated cleavage of CF₃I. The trifluoromethyl radical adds to the pyran ring, followed by esterification .

Reactivity and Functionalization

The compound’s reactivity is dominated by two electrophilic centers: the α-carbon of the ester and the β-position of the dihydropyran ring .

Nucleophilic Additions

  • Michael Addition: The enone system undergoes conjugate addition with amines or thiols. For example, benzyl mercaptan adds to the β-position, yielding thioether derivatives (Scheme 1) .

  • Ring-Opening Reactions: Treatment with nucleophiles like water or alcohols opens the dihydropyran ring, producing linear trifluoromethylated ketones .

Cycloadditions

The dihydropyran participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride, forming bicyclic adducts .

Applications in Medicinal Chemistry

mTOR Inhibitors

Replacement of morpholine with 3,6-dihydro-2H-pyran in pyrazolopyrimidine-based inhibitors yielded compounds with nanomolar potency against mTOR and >100-fold selectivity over PI3K . The trifluoromethyl group improves metabolic stability and binding affinity .

Adenosine Receptor Agonists

Structural analogs act as A₂A receptor agonists, showing potential in treating Parkinson’s disease. The ester group enables prodrug strategies for enhanced bioavailability.

Future Directions

  • Green Synthesis: Developing catalytic asymmetric trifluoromethylation to access enantiopure derivatives.

  • Drug Delivery: Leveraging the ester moiety for nanoparticle-based delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator